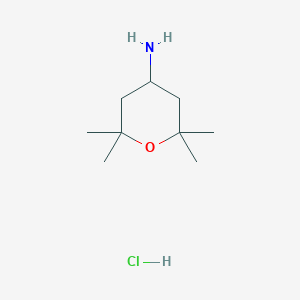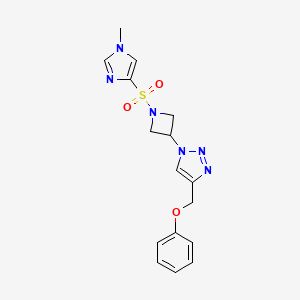
Methyl 4,4-difluoro-1-methylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4,4-difluoro-1-methylcyclohexanecarboxylate” is a chemical compound with the CAS Number: 1360568-90-6 . It has a molecular weight of 192.21 . The IUPAC name for this compound is methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14F2O2/c1-8(7(12)13-2)3-5-9(10,11)6-4-8/h3-6H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that fluorinated pyrazoles have been shown to react significantly faster than their non-fluorinated counterparts in Diels–Alder reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require further investigation.Aplicaciones Científicas De Investigación
Organic Chemistry and Catalysis
- Stable Carbonium Ions Formation : Research by Olah et al. (1967) investigated the formation of stable 1-methylcyclopentyl cation through various reactions, providing insights into carbonium ion stability and hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
- Combustion and Pyrolysis : Wang et al. (2014) conducted a study on methylcyclohexane pyrolysis and combustion to develop kinetic models for larger cycloalkanes and practical fuels, highlighting the importance of understanding combustion chemistry (Wang et al., 2014).
- Dehydrogenation for Hydrogen Production : Meng et al. (2021) reviewed catalysts for methylcyclohexane dehydrogenation, an essential process for hydrogen energy storage and the Methylcyclohexane-toluene-hydrogen cycle, focusing on developing catalysts with good stability, activity, and selectivity (Meng, Zhou, Ma, Yuan, Wang, & Zhang, 2021).
Physical Chemistry and Spectroscopy
- Conformational Analysis : Studies on the conformational properties of silicon-containing rings and cyclohexane derivatives have provided valuable information on molecular structures and reaction mechanisms. Arnason et al. (2002) detailed the conformational preferences of 1-methyl-1-silacyclohexane using various analytical methods (Arnason et al., 2002).
Environmental Applications and Safety
- Transport Mechanisms and Environmental Fate : Research on 4-Methyl cyclohexane methanol (MCHM), a flotation reagent in coal beneficiation, by He, Noble, and Ziemkiewicz (2015) investigated the mechanisms controlling its transport and fate, providing insights into volatilization, sorption, and leaching processes. This study is relevant for understanding the environmental behavior of similar compounds (He, Noble, & Ziemkiewicz, 2015).
Reaction Mechanisms
- Carbonylation Reactions : Yoshida et al. (1976) explored the carbonylation of cyclohexene to produce methyl cyclohexanecarboxylate using palladium(II) chloride–triphenylphosphine catalysts, emphasizing the importance of understanding reaction mechanisms for industrial applications (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Safety and Hazards
Direcciones Futuras
The future directions for research on “Methyl 4,4-difluoro-1-methylcyclohexanecarboxylate” and similar compounds could involve exploring their potential applications in pharmaceuticals and agrochemicals, given the growing interest in fluorinated aromatic and heterocyclic motifs . Further studies could also investigate their reactivity in various chemical reactions and potential biological activities.
Propiedades
IUPAC Name |
methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(7(12)13-2)3-5-9(10,11)6-4-8/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSHOCABCYYRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360568-90-6 |
Source


|
| Record name | methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)
![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)




![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)
![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2699113.png)


![2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile](/img/no-structure.png)